molecular formula C9H10BrNO4 B3198715 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene CAS No. 1016508-18-1

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

Cat. No.: B3198715
CAS No.: 1016508-18-1
M. Wt: 276.08 g/mol
InChI Key: DPLFZEACROQTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of a bromoethoxy group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene typically involves the following steps:

    Nitration of 4-methoxybenzene: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-methoxy-2-nitrobenzene.

    Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromo group.

    Etherification: Finally, the brominated compound undergoes etherification with 2-bromoethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.

    Reduction: 1-(2-Bromoethoxy)-4-methoxy-2-aminobenzene.

    Oxidation: 1-(2-Bromoethoxy)-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways due to its functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Reduction: The nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions.

    Oxidation: The methoxy group is oxidized to a carboxylic acid, which can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(2-Bromoethoxy)-4-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.

    1-(2-Chloroethoxy)-4-methoxy-2-nitrobenzene: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and properties.

Uniqueness: 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLFZEACROQTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.